1-(5-Chloro-2-fluorophenyl)propan-2-one

Description

Significance of Halogenated Ketones in Synthetic Methodologies

Halogenated ketones, particularly α-halo ketones, are a class of organic compounds of paramount importance in synthetic chemistry. wikipedia.org Their high reactivity makes them valuable precursors and intermediates in a wide array of chemical transformations. wikipedia.org The presence of a halogen atom alpha to a carbonyl group creates a bifunctional molecule with two electrophilic sites: the carbonyl carbon and the α-carbon. wikipedia.orgnih.gov This dual reactivity allows them to be powerful alkylating agents and key components in the construction of various molecular frameworks. wikipedia.org

The utility of α-halo ketones is extensively demonstrated in their application as precursors for the synthesis of N-, S-, and O-heterocycles, many of which exhibit significant biological activity. nih.govmdpi.com For instance, they react with thioamides or thioureas to form thiazoles and aminothiazoles, respectively, and with dicarbonyls and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis to yield pyrroles. wikipedia.org Furthermore, α-halo ketones are crucial intermediates in the synthesis of blockbuster pharmaceutical compounds and are involved in notable reactions such as the Favorskii rearrangement. wikipedia.orgmdpi.com The development of greener and more efficient synthetic protocols for α-halo ketones continues to be an active area of research. wikipedia.orgmdpi.com

The most direct method for synthesizing α-halo ketones involves the reaction of enolizable ketones with electrophilic halogens under acidic or basic conditions. wikipedia.orgmdpi.com While direct fluorination with F₂ can be problematic, leading to side reactions, specific methods for creating α-fluoroketones have been developed. nih.gov The reactivity of the carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Structural Distinctiveness of the 5-Chloro-2-fluorophenyl Moiety and Propan-2-one Core

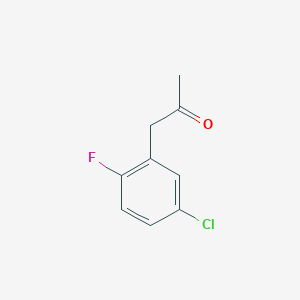

The structure of 1-(5-Chloro-2-fluorophenyl)propan-2-one is characterized by two key components: the uniquely substituted phenyl ring and the propan-2-one chain. The 5-chloro-2-fluorophenyl moiety possesses a specific electronic profile due to the ortho-fluoro and meta-chloro substituents relative to the propan-2-one group. Both fluorine and chlorine are electronegative halogens that exert a strong electron-withdrawing inductive effect. This influences the reactivity of the aromatic ring in electrophilic substitution reactions and affects the acidity of the benzylic protons. ncert.nic.in The fluorine atom at the 2-position and the chlorine at the 5-position create a distinct substitution pattern that can direct the regioselectivity of further chemical modifications. The planarity of such substituted phenyl rings is a common feature in related crystal structures. nih.govresearchgate.net

The propan-2-one core, attached to the phenyl ring at the C1 position, defines the compound as an α-aryl ketone. A critical feature of this arrangement is the acidity of the α-hydrogens on the methylene (B1212753) group (the carbon atom between the phenyl ring and the carbonyl group). wikipedia.org The presence of the adjacent carbonyl group and the electron-withdrawing phenyl ring enhances the acidity of these protons, facilitating the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. openstax.orglibretexts.org This enolization is the key step in many reactions of ketones, including α-halogenation. openstax.orglibretexts.org

Table 1: Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)propan-2-one (Isomer)

| Property | Value |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)propan-2-one |

| CAS Number | 845781-18-2 |

| Chemical Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| Appearance | Liquid |

| SMILES | CC(=O)CC1=C(C=C(C=C1)F)Cl |

Data sourced from a supplier of an isomeric compound and is for illustrative purposes. americanelements.com

Overview of Research Trajectories for Aryl Propan-2-one Derivatives

Aryl propan-2-one derivatives and their related structures are significant in various fields of chemical research, particularly in medicinal chemistry. For example, the structurally related arylpropionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of the aryl-propane scaffold. researchgate.net

Research into aryl ketone derivatives often focuses on their use as synthetic intermediates for more complex molecules. The Friedel-Crafts acylation is a classic method for preparing aryl ketones, though numerous modern methods have been developed using various catalysts and coupling partners. wikipedia.orgorganic-chemistry.org Aryl propan-2-one structures can be precursors to chiral alcohols through enantioselective ketone reduction, which are in turn valuable building blocks. iucr.org These ketones are also used in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, spirooxindoles designed as potent MDM2 inhibitors in cancer therapy have been synthesized from precursors containing a substituted fluorophenyl moiety. nih.gov The versatility of the ketone group allows for a wide range of transformations, making these compounds valuable starting points for generating molecular diversity. mdpi.com

Research Scope and Focus within Academic Organic Synthesis

Within academic organic synthesis, the research focus for a compound like this compound is centered on its utility as a versatile synthetic building block. mdpi.com Its inherent functionalities—the ketone, the acidic α-hydrogens, and the halogenated aromatic ring—offer multiple reaction sites for constructing more elaborate molecules.

The primary research applications would likely involve:

Heterocycle Synthesis: Utilizing the α-aryl ketone structure to react with various nucleophiles to form five- or six-membered heterocyclic rings, which are core structures in many pharmaceuticals. nih.gov

Cross-Coupling Reactions: The chloro-substituted aryl ring can participate in various palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Medicinal Chemistry Scaffolds: Serving as a key intermediate in the multi-step synthesis of complex molecules with potential therapeutic applications. The specific 5-chloro-2-fluoro substitution pattern is found in potent inhibitors of biological targets like MDM2. nih.gov

Mechanistic Studies: The compound could be used as a model substrate to study the influence of its specific electronic and steric properties on reaction outcomes and mechanisms.

The development of efficient and selective methods to synthesize and functionalize such poly-functionalized molecules remains a significant endeavor in contemporary organic synthesis.

Table 2: Common Reactions of α-Halo Ketones

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Amines, Thioamides, Thioureas | α-Amino ketones, Thiazoles | wikipedia.org |

| Favorskii Rearrangement | Base | Carboxylic acid derivatives | wikipedia.org |

| Reductive Dehalogenation | Sodium iodide/Chlorotrimethylsilane | Ketones | acs.org |

| Formation of Heterocycles | o-hydroxycarbonyl compounds | Benzofurans | nih.gov |

| Aldol Condensation | Aldehydes, Base | Halohydrins, Oxiranes | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLGISRMQOEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 5 Chloro 2 Fluorophenyl Propan 2 One and Its Precursors

Friedel-Crafts Acylation Approaches to Fluorophenylpropanones

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. jk-sci.comwikipedia.org The reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.injkchemical.com

Optimization of Catalyst Systems (e.g., Lewis Acids)

The choice and optimization of the catalyst system are critical for the successful acylation of halogenated benzenes like 4-chloro-1-fluorobenzene. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed to activate the acylating agent. iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. chembam.com

For deactivated rings, such as those bearing halogen substituents, a stoichiometric amount of the Lewis acid is often necessary because both the reactant and the ketone product can form complexes with the catalyst. organic-chemistry.org However, research into more efficient catalytic systems is ongoing. For instance, rare earth metal triflates, such as hafnium(IV) triflate in combination with trifluoromethanesulfonic acid, have been shown to effectively catalyze the acylation of unactivated benzenes like chlorobenzene (B131634) and fluorobenzene. researchgate.net These catalysts can sometimes be used in smaller quantities and offer advantages in terms of recovery and reuse.

The reactivity of the acylating agent also plays a role, with the general order of reactivity being acyl iodides > acyl bromides > acyl chlorides > acyl fluorides. jkchemical.com For the synthesis of 1-(5-chloro-2-fluorophenyl)propan-2-one, propanoyl chloride would be the typical acylating agent.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst System | Typical Substrates | Key Advantages | Key Disadvantages |

| Aluminum Chloride (AlCl₃) | Benzene (B151609), Toluene, Halobenzenes | High reactivity, readily available. iitk.ac.inchembam.com | Often requires stoichiometric amounts, can promote side reactions. chembam.com |

| Iron(III) Chloride (FeCl₃) | Benzene, activated rings | Milder than AlCl₃, less prone to rearrangements. iitk.ac.in | May be less effective for deactivated rings. |

| Rare Earth Triflates (e.g., Hf(OTf)₄) | Benzene, Chlorobenzene, Fluorobenzene | Can be catalytic, reusable, high yields for unactivated rings. researchgate.netresearchgate.net | Higher cost compared to traditional Lewis acids. |

Solvent System Selection and Reaction Temperature Control

The selection of an appropriate solvent system and precise temperature control are paramount in Friedel-Crafts acylation to maximize yield and selectivity. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the activity of the catalyst.

Commonly used solvents include non-polar solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as 1,2-dichloroethane (B1671644) (DCE). stackexchange.com The solvent can affect the product distribution; for instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamic product. stackexchange.com For the acylation of substituted benzenes, DCE is often a good choice as it can lead to high yields. researchgate.net

Reaction temperature also has a significant impact. While higher temperatures can increase the reaction rate, they may also lead to undesirable side products or decomposition. researchgate.net For the acetylation of fluorene (B118485) in DCE, an increase in temperature from 45°C to 83°C significantly increased reactivity without compromising selectivity. researchgate.net Therefore, optimizing the temperature for the specific substrate and catalyst system is crucial.

Table 2: Influence of Solvent and Temperature on Friedel-Crafts Acylation

| Solvent | Polarity | Typical Reaction Temperature | Effects on Reaction |

| Carbon Disulfide (CS₂) | Non-polar | Room Temperature to Reflux | Often favors kinetic product formation. stackexchange.com |

| 1,2-Dichloroethane (DCE) | Polar Aprotic | Room Temperature to 84°C | Good for many acylations, can lead to high yields. researchgate.netnih.gov |

| Nitrobenzene | Polar Aprotic | Higher Temperatures | Can favor thermodynamic product, but can be difficult to remove. stackexchange.com |

Regioselectivity in Electrophilic Aromatic Substitution for 5-Chloro-2-fluorobenzene Derivatives

The directing effects of the substituents on the aromatic ring determine the position of the incoming acyl group. In the case of 4-chloro-1-fluorobenzene, both the chlorine and fluorine atoms are ortho, para-directing deactivators. vedantu.com The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. Similarly, fluorine is also deactivating.

When both a chloro and a fluoro group are present, the position of acylation is guided by their combined electronic and steric influences. The fluorine atom is more electronegative but a better resonance donor than chlorine. However, the directing power in electrophilic aromatic substitution is often dominated by the ortho, para-directing nature of halogens. In the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, the para-substituted product (4-chloroacetophenone) is the major product, with the ortho-isomer (2-chloroacetophenone) being the minor product, largely due to steric hindrance at the ortho position. vedantu.comyoutube.com

For 4-chloro-1-fluorobenzene, the incoming propanoyl group would be directed to the positions ortho and para to the activating (or less deactivating) group. Given that both are halogens, the substitution will occur at the positions ortho to the fluorine and chlorine atoms. The most likely position for acylation would be C-2 (ortho to fluorine and meta to chlorine) and C-5 (para to fluorine and ortho to chlorine). Steric hindrance from the existing substituents will play a significant role in the product ratio. The formation of this compound would require the acylation to occur at the position ortho to the fluorine and meta to the chlorine, which is electronically favored.

Grignard Reagent-Mediated Synthetic Routes

An alternative and powerful method for the synthesis of ketones involves the use of Grignard reagents. This approach offers a different strategy for forming the crucial carbon-carbon bond.

Preparation of 5-Chloro-2-fluorophenylmagnesium Halides

The synthesis of the target ketone via a Grignard reaction would first necessitate the preparation of the corresponding Grignard reagent, 5-chloro-2-fluorophenylmagnesium halide. This can be prepared from 1-bromo-5-chloro-2-fluorobenzene or a similar halogenated precursor. The reaction involves the insertion of magnesium metal into the carbon-halogen bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The presence of a more reactive halogen, such as bromine, is generally preferred for the facile formation of the Grignard reagent. The preparation of similar fluorinated aryl Grignard reagents, such as 3-chloro-4-fluorophenylmagnesium bromide, has been reported. hymasynthesis.com

Carbonyl Addition Reactions and Subsequent Transformations

Once the 5-chloro-2-fluorophenylmagnesium halide is prepared, it can be reacted with a suitable electrophile to introduce the propanone moiety. A common method for synthesizing ketones from Grignard reagents is the reaction with an acyl chloride, such as propanoyl chloride. pearson.com However, a significant challenge in this reaction is the potential for the Grignard reagent to add to the initially formed ketone, leading to the formation of a tertiary alcohol as a byproduct. vaia.commasterorganicchemistry.com

To control this secondary reaction and isolate the ketone as the major product, several strategies can be employed. One approach is to use a less reactive organometallic reagent, such as a dialkylcadmium reagent, which can be prepared from the Grignard reagent by treatment with cadmium chloride. quora.com These reagents are generally selective for reaction with acyl chlorides to produce ketones without further addition. Another strategy involves carrying out the reaction at low temperatures and carefully controlling the stoichiometry of the reactants. rsc.org The use of certain additives, like bis[2-(N,N-dimethylamino)ethyl] ether, has also been shown to promote the selective formation of aryl ketones from the addition of Grignard reagents to aryl acid chlorides. nih.gov

An alternative to acyl chlorides is the use of nitriles. Grignard reagents can add to the carbon-nitrogen triple bond of a nitrile, such as propanenitrile, to form an imine salt intermediate. Subsequent hydrolysis of this intermediate yields the desired ketone. libretexts.org

Table 3: Comparison of Carbonyl Addition Strategies for Ketone Synthesis

| Electrophile | Intermediate | Product | Key Considerations |

| Propanoyl Chloride | Ketone | This compound (and tertiary alcohol byproduct) | Risk of double addition. vaia.commasterorganicchemistry.com Requires careful control of conditions or use of less reactive organometallics. quora.com |

| Propanenitrile | Imine Salt | This compound | Avoids the issue of double addition. libretexts.org Requires a final hydrolysis step. |

Control of Stereochemistry in Propan-2-one Formation

Achieving control over stereochemistry is a significant challenge in the synthesis of α-aryl ketones, particularly when a chiral center is created at the α-position. For molecules like this compound, where the α-carbon is not a stereocenter, the principles of stereocontrol are more relevant to the synthesis of chiral derivatives or in preventing undesired side reactions. However, the broader field of asymmetric α-arylation of ketones provides powerful tools that could be adapted for related chiral structures.

The synthesis of enantiopure tertiary α-aryl ketones is a notable challenge because the resulting products are often sensitive to base-catalyzed racemization through enolization. libretexts.org To circumvent this, methods that avoid strong bases or control the stereochemistry during the C-C bond formation are highly sought after.

One prominent strategy is the use of chiral catalysts. Asymmetric metal catalysis, employing metals like rhodium, palladium, and iridium, has been pivotal in producing chiral products with high efficiency. google.com For instance, chiral phosphoric acids have been used as catalysts in the enantioselective Friedel–Crafts alkylation of indoles with trifluoromethyl ketone hydrates, demonstrating the potential for creating chiral α-aryl tertiary alcohols which are precursors to ketones. googleapis.com Similarly, cooperative catalysis, combining a chiral amine, a metal salt, and a Brønsted acid, has enabled highly stereoselective cross-aldol reactions between aldehydes and ynals to produce chiral propargylic alcohols. google.com

Phase-transfer catalysis (PTC) offers another avenue for enantioselective arylation. libretexts.org While challenging, some successes have been reported, such as the arylation of keto esters using electron-deficient fluoro-nitroarenes, which could be conceptually extended to the synthesis of chiral analogues of this compound. libretexts.org A major hurdle in the stereoselective α-arylation of ketones is the facile epimerization that can occur under basic reaction conditions. blogspot.com Alternative approaches, such as the Pd/Cu-catalyzed arylboration of electron-deficient alkenes, generate products with high diastereoselectivity, offering a pathway toward stereocontrolled α-arylation. blogspot.com

Multi-Step Synthesis Strategies from Diverse Starting Materials

The construction of a functionalized aryl ketone like this compound can be approached from various starting materials through multi-step synthetic sequences. These strategies often rely on key intermediates and classic organic reactions to build the target molecular framework.

Pathways Involving Alpha-Haloketone Intermediates

A common and versatile method for synthesizing ketones involves the use of α-haloketone intermediates. google.comjustia.com These compounds contain two electrophilic centers—the α-carbon and the carbonyl carbon—making them valuable building blocks. scribd.com The reactivity of the C-X (halogen) bond is enhanced by the inductive effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack. justia.com

The most direct route to an α-haloketone is the halogenation of a corresponding ketone, which can proceed under acidic or basic conditions. blogspot.comgoogle.com For instance, chloroacetone (B47974) (1-chloropropan-2-one) is a key α-haloketone that can be synthesized by the chlorination of acetone. googleapis.comgoogle.com This readily available intermediate can then be used in subsequent reactions.

One potential pathway to this compound could involve a Friedel-Crafts-type reaction. The Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with propionyl chloride or its anhydride would be a primary consideration. In this electrophilic aromatic substitution, the fluorine and chlorine atoms on the benzene ring act as deactivating but ortho-, para-directing groups. The acyl group would be directed to the position ortho to the fluorine and meta to the chlorine, yielding the desired product. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). libretexts.orgamericanelements.com

Alternatively, α-haloketones can be used to alkylate aromatic rings. The reaction of a phenoxide with chloroacetone, often facilitated by a catalyst like potassium iodide, is a known method for forming phenoxyacetone, a precursor to many pharmaceuticals. googleapis.com This suggests a possible route where a 5-chloro-2-fluorophenoxide is reacted with an appropriate three-carbon halo-ketone synthon. Furthermore, α-haloketones are widely used in the synthesis of various heterocyclic compounds through reactions with nucleophiles like amines, thiols, and isothiocyanates. justia.comparchem.com

Cyclization and Rearrangement Reactions Towards Functionalized Aryl Ketones

Molecular rearrangements and cyclization reactions are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. Several classic named reactions are particularly relevant for the synthesis of aryl ketones.

The Fries Rearrangement is a prime example, involving the transformation of a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. chemicalbook.comsynquestlabs.com This reaction is ortho- and para-selective, with the product ratio influenced by reaction conditions like temperature and solvent polarity. chemicalbook.comgoogle.com For the synthesis of a precursor to this compound, one could envision starting with 5-chloro-2-fluorophenol, converting it to its propanoyl ester, and then subjecting this ester to a Fries rearrangement. Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the catalyst. chemicalbook.com

The Pinacol Rearrangement is another fundamental reaction that converts a 1,2-diol (a vicinal diol) into a ketone under acidic conditions. The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migration of an alkyl or aryl group. americanelements.com This rearrangement can be used to create ketones with specific substitution patterns and can even facilitate ring expansions. For a target like this compound, a suitably substituted 1,2-diol precursor containing the 5-chloro-2-fluorophenyl group would be required. The migratory aptitude of different groups (e.g., phenyl vs. methyl) can influence the final product in unsymmetrical diols. americanelements.com

Other relevant reactions include the Norrish-Yang cyclization , a photochemical reaction of ketones that can lead to bicyclic alcohol intermediates, which can then be further functionalized. americanelements.com Rearrangements like the Baeyer-Villiger and Beckmann reactions also offer pathways to modify ketones into esters or amides, respectively, expanding the synthetic utility of aryl ketone intermediates. libretexts.orgamericanelements.com

Catalytic Dechlorination and Hydrogenation Reduction in Related Systems

Catalytic dechlorination and hydrogenation are essential reductive transformations in organic synthesis, often used to remove halogen atoms or saturate aromatic rings and other functional groups.

Catalytic hydrodechlorination (HDC) is a process that replaces a chlorine atom with a hydrogen atom, typically using a metal catalyst and a hydrogen source. This method is crucial for the remediation of chlorinated pollutants and for the synthesis of specific organic compounds. Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly effective for the liquid-phase hydrodechlorination of polychlorinated aromatic compounds like chlorophenols and polychlorinated biphenyls. The reaction mechanism is believed to occur on the catalyst surface in a pseudo-first-order reaction, with the final product for chlorophenols being phenol. In systems with multiple chlorine atoms, the process often occurs as a series of consecutive reactions.

Catalytic hydrogenation can be used to reduce various functional groups. While aromatic rings are generally stable, they can be hydrogenated under more forcing conditions, such as using a rhodium-on-carbon catalyst or platinum catalysts at high pressure. More commonly in multi-step synthesis, catalytic hydrogenation is used for the selective reduction of other functional groups in the presence of an aromatic ring. For example, an aryl alkyl ketone can be reduced to an alkylbenzene using a palladium catalyst. This is a key step in circumventing the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. The selective reduction of the carbonyl group in aryl ketones to the corresponding benzylic alcohol can also be achieved using specific catalyst systems, such as Pd(0)EnCat™ 30NP, which shows better selectivity compared to standard Pd/C. chemicalbook.com

Contemporary Synthetic Techniques

Modern synthetic chemistry is increasingly adopting new technologies to improve efficiency, safety, and scalability. Continuous flow synthesis represents a significant paradigm shift from traditional batch processing for the production of fine chemicals and active pharmaceutical ingredients.

Continuous Flow Synthesis Applications for Halogenated Ketones

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over batch methods. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability.

The synthesis of halogenated compounds, which often involves highly reactive and toxic reagents like elemental halogens, benefits significantly from flow technology. The excellent temperature control of microreactors prevents the formation of hotspots, which can lead to side reactions and reduced selectivity in exothermic halogenation processes. For example, the direct α-bromination of acetophenone (B1666503) has been successfully demonstrated in a continuous flow microreactor. scribd.com

This technology is well-suited for multi-step syntheses, where intermediates can be generated and used in situ without isolation, a concept known as "telescoped reactions". A flow setup can be designed to first perform a halogenation and then a subsequent reaction, such as a coupling or cyclization. The on-demand generation of unstable or hazardous intermediates, like diazomethane (B1218177) for the synthesis of α-diazo ketones (precursors to α-halo ketones), is a key safety advantage of flow chemistry. Given these benefits, a continuous flow process for the synthesis of this compound could be designed, potentially starting from a Friedel-Crafts acylation or a halogenation step, leading to a safer, more efficient, and scalable manufacturing process. justia.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a valuable intermediate in various chemical industries, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. In response, researchers are exploring more sustainable and environmentally benign methodologies that align with the twelve principles of green chemistry. These modern approaches focus on areas such as the use of renewable feedstocks, catalysis, energy efficiency, and the reduction of hazardous by-products.

A key strategy in the greener synthesis of this compound involves the application of catalytic processes. Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy, often under milder conditions and with greater selectivity, thereby reducing waste and energy consumption. researchgate.netinstituteofsustainabilitystudies.com For instance, the Friedel-Crafts acylation, a fundamental step in the synthesis of aryl ketones, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are moisture-sensitive and generate copious acidic waste. evitachem.com Greener alternatives are being investigated, including the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste and simplifying purification processes.

Another significant advancement is the exploration of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.gov Microwave heating can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. This is due to the direct and efficient heating of the reaction mixture, which minimizes the formation of side products. The application of microwave irradiation to the synthesis of substituted acetophenones, structural analogs of the target molecule, has shown promising results, suggesting its potential for a more energy-efficient production of this compound.

The choice of solvent is another critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reaction conditions. skpharmteco.com Research into the use of deep eutectic solvents (DESs) and ionic liquids as reaction media for Friedel-Crafts acylations has demonstrated their potential as greener alternatives to conventional volatile organic compounds (VOCs). rsc.org These solvents are often non-volatile, non-flammable, and can be recycled, thus reducing the environmental burden associated with solvent use and disposal.

Furthermore, the development of one-pot synthesis and flow chemistry represents a paradigm shift in chemical manufacturing. One-pot reactions, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov Flow chemistry, where reactions are performed in continuous-flow reactors, offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. acsgcipr.org These continuous manufacturing techniques are particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which are sometimes encountered in the synthesis of halogenated aromatic compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov While the direct biocatalytic production of this compound has not been extensively reported, the use of fluorinases for the selective introduction of fluorine atoms into organic molecules is a rapidly developing field. acsgcipr.orgnih.gov This enzymatic approach operates under mild conditions in aqueous media, presenting a stark contrast to traditional fluorination methods that often employ hazardous reagents. The potential to engineer enzymes for the specific synthesis of this and other fluorinated ketones is a promising avenue for future green synthesis.

The principles of green chemistry are also being applied to the synthesis of the precursors for this compound. For example, greener methods for the halogenation of aromatic rings are being developed to replace traditional methods that use elemental halogens, which are toxic and produce corrosive by-products. Photocatalysis, using visible light to drive chemical reactions, has been demonstrated for the fluorination of ketones, offering a milder and more selective alternative. rsc.org

The following table summarizes some of the green chemistry approaches that could be applied to the synthesis of this compound and its precursors, highlighting the potential benefits over traditional methods.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Potential Benefits |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation. evitachem.com | Reusable solid acid catalysts, zeolites, or ionic liquids. researchgate.netrsc.org | Reduced waste, catalyst reusability, milder reaction conditions. |

| Energy Efficiency | Conventional heating (oil baths, heating mantles). | Microwave-assisted synthesis, flow chemistry with efficient heat exchange. nih.govacsgcipr.org | Faster reaction times, lower energy consumption, improved yields. |

| Safer Solvents & Auxiliaries | Volatile and hazardous organic solvents (e.g., dichloromethane, nitrobenzene). skpharmteco.com | Deep eutectic solvents (DESs), ionic liquids, or solvent-free conditions. rsc.org | Reduced VOC emissions, lower toxicity, improved safety. |

| Waste Prevention | Multi-step synthesis with isolation of intermediates. | One-pot synthesis, telescopic processes. nih.gov | Reduced solvent usage, less material handling, higher overall yield. |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Biocatalytic routes from renewable resources (e.g., glucose). nih.govgreenchemistry-toolkit.org | Reduced reliance on fossil fuels, potential for biodegradable by-products. |

| Less Hazardous Chemical Syntheses | Use of hazardous reagents like elemental halogens for chlorination/fluorination. | Photocatalytic fluorination, enzymatic halogenation. rsc.orgnih.gov | Milder reaction conditions, higher selectivity, reduced toxicity. |

The integration of these green chemistry principles into the synthesis of this compound holds significant promise for developing more sustainable and economically viable manufacturing processes. While direct, detailed research on the green synthesis of this specific compound is still emerging, the application of these advanced methodologies to structurally related molecules provides a clear roadmap for future innovation in this area.

Elucidation of Reaction Mechanisms and Reactivity Profile of 1 5 Chloro 2 Fluorophenyl Propan 2 One

Electrophilic Aromatic Substitution Mechanisms on the 5-Chloro-2-fluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism initiated by the attack of the electron-rich pi system of the aromatic ring on a strong electrophile. masterorganicchemistry.com This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comfiveable.me The subsequent loss of a proton from the site of attack restores the ring's aromaticity, yielding the substituted product. masterorganicchemistry.comlibretexts.org The first step, the formation of the sigma complex, disrupts the stable aromatic system and is therefore the slow, rate-determining step of the reaction. masterorganicchemistry.com

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This is known as a negative inductive effect (-I), which deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-system overlap. This positive resonance effect (+R) enriches the electron density at the ortho and para positions. libretexts.org

While the inductive effect of halogens is generally stronger than their resonance effect, making them net deactivating groups, the resonance effect controls the orientation of substitution. libretexts.orgyoutube.com The donation of electron density to the ortho and para positions preferentially stabilizes the carbocation intermediates formed during attack at these sites. libretexts.org Consequently, halogens are classified as ortho-, para-directing deactivators.

In the case of the 5-chloro-2-fluorophenyl ring, the two halogen substituents direct incoming electrophiles to the remaining open positions on the ring (C3, C4, and C6). The fluorine at C2 directs towards its ortho (C3) and para (C5, already substituted) positions. The chlorine at C5 directs towards its ortho (C4, C6) and para (C2, already substituted) positions. The final substitution pattern is a result of the combined influence of both groups, often leading to a mixture of products, with steric hindrance also playing a role in determining the major product.

Table 1: Influence of Halogen Substituents on Electrophilic Aromatic Substitution

| Effect | Description | Impact on Reactivity | Directing Influence |

| Inductive Effect (-I) | Withdrawal of electron density from the ring via sigma bonds due to high electronegativity. | Deactivating (reduces ring nucleophilicity). | Affects all positions, but is strongest at the carbon directly attached to the halogen. |

| Resonance Effect (+R) | Donation of lone-pair electron density to the ring's pi system. | Activating (stabilizes intermediates). | Directs incoming electrophiles to ortho and para positions. |

| Overall Effect | The deactivating inductive effect outweighs the activating resonance effect. | Net Deactivating. | Ortho-, Para-Directing. libretexts.orgyoutube.com |

The mechanism of EAS on the 5-chloro-2-fluorophenyl ring involves the formation of a high-energy sigma complex (arenium ion). fiveable.me The stability of this intermediate determines the reaction's regioselectivity. When an electrophile (E⁺) attacks at a position ortho or para to a halogen substituent, one of the resonance structures of the sigma complex places the positive charge on the carbon atom bearing the halogen. This allows the halogen to donate a lone pair of electrons, creating a fourth resonance structure and significantly stabilizing the intermediate. csbsju.edulibretexts.org This additional stabilization is not possible if the attack occurs at the meta position.

Therefore, the transition states leading to the ortho and para intermediates have lower activation energies than the transition state for meta attack. libretexts.org This energetic preference ensures that substitution occurs predominantly at the ortho and para positions. The reaction energy diagram for this process is characterized by two peaks corresponding to two transition states, with a valley in between representing the sigma complex intermediate. masterorganicchemistry.com The first peak, representing the formation of the sigma complex, is higher, reflecting the rate-determining nature of this step. masterorganicchemistry.com

Nucleophilic Reactions at the Carbonyl Center and Alpha-Carbon

The propan-2-one moiety offers two primary sites for nucleophilic attack: the carbonyl carbon and the adjacent alpha-carbon.

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-hydrogens) are significantly more acidic than typical alkane hydrogens. msu.edu This increased acidity is due to the electron-withdrawing inductive effect of the carbonyl oxygen and, more importantly, the resonance stabilization of the conjugate base, the enolate anion, which delocalizes the negative charge onto the electronegative oxygen atom. wikipedia.org

These acidic alpha-hydrogens can be removed by a base to form a nucleophilic enolate, or the ketone can tautomerize under acidic or basic conditions to its enol form. youtube.com The resulting enol or enolate is electron-rich and can act as a nucleophile, attacking various electrophiles in what is known as an alpha-substitution reaction. wikipedia.orglibretexts.org A common example is alpha-halogenation, where the ketone reacts with halogens like Br₂, Cl₂, or I₂ in either acidic or basic solution to replace an alpha-hydrogen with a halogen. wikipedia.org

Acid-Catalyzed Halogenation: Proceeds through the enol intermediate. The enol's double bond attacks the halogen, followed by deprotonation of the carbonyl oxygen to yield the alpha-halogenated ketone. wikipedia.org

Base-Promoted Halogenation: Proceeds via the enolate ion. This reaction is typically faster, and under basic conditions, methyl ketones like 1-(5-chloro-2-fluorophenyl)propan-2-one can undergo polyhalogenation, potentially leading to the haloform reaction if excess base and halogen are used. msu.edu

The carbonyl carbon of this compound is sp² hybridized and trigonal planar. libretexts.org It is bonded to two different groups: a 5-chloro-2-fluorobenzyl group and a methyl group. This makes the carbonyl carbon a prochiral center. openochem.org Nucleophilic addition to this carbonyl carbon changes its hybridization to sp³ and its geometry to tetrahedral, creating a new chiral center. libretexts.orglibretexts.org

The stereochemical outcome of the reaction depends on the face of the planar carbonyl group that the nucleophile attacks. libretexts.org

Attack by Achiral Nucleophiles: In the absence of any chiral influence (like a chiral catalyst or solvent), an achiral nucleophile (e.g., a hydride ion from NaBH₄ or a Grignard reagent) can attack the re and si faces of the carbonyl with equal probability. libretexts.org This results in the formation of a 50:50 mixture of the two possible enantiomers of the resulting alcohol, a product known as a racemic mixture. chegg.com

Stereoselective Additions: If the reaction is catalyzed by an enzyme or a synthetic chiral catalyst, the nucleophile can be directed to attack preferentially from one face. libretexts.org This leads to an unequal formation of the two enantiomers, resulting in an optically active product. Such stereocontrol is highly valuable in the synthesis of complex molecules like pharmaceuticals. For instance, microbial reduction of similar ketones has been shown to produce specific (R) or (S) alcohols with high optical purity. nih.gov

Table 2: Stereochemical Products of Nucleophilic Addition to this compound

| Reagent Type | Nucleophile (Example) | Stereochemical Outcome | Product Description |

| Achiral Reducing Agent | NaBH₄ (Hydride, H⁻) | Racemization | A 50:50 mixture of (R)- and (S)-1-(5-chloro-2-fluorophenyl)propan-2-ol. chegg.com |

| Organometallic Reagent | CH₃MgBr (Methyl Anion, CH₃⁻) | Racemization | A 50:50 mixture of the two enantiomers of the corresponding tertiary alcohol. |

| Biocatalyst / Enzyme | Oxidoreductase | Stereoselective Addition | Predominant formation of one enantiomer, (R)- or (S)-alcohol, depending on the specific enzyme. libretexts.orgnih.gov |

Oxidation and Reduction Pathways of the Propan-2-one Functional Group

The propan-2-one group can undergo both oxidation and reduction reactions, transforming the ketone into other functional groups.

Reduction: The carbonyl group of a ketone is readily reduced to a secondary alcohol. Standard laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. chegg.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The reduction of this compound yields 1-(5-chloro-2-fluorophenyl)propan-2-ol. As noted previously, this creates a chiral center, and the use of these achiral reagents results in a racemic mixture of the alcohol. chegg.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, methyl ketones possess a unique reactivity pathway known as the haloform reaction . When treated with a halogen (Cl₂, Br₂, or I₂) in the presence of excess aqueous base (like NaOH), this compound will be converted into the sodium salt of 2-(5-chloro-2-fluorophenyl)acetic acid and a haloform (CHCl₃, CHBr₃, or CHI₃). msu.edu This reaction proceeds through the repeated base-promoted halogenation of all three alpha-hydrogens on the methyl group, followed by nucleophilic acyl substitution where the resulting trihalomethyl anion acts as a leaving group.

Table 3: Summary of Oxidation and Reduction of the Propan-2-one Group

| Transformation | Reagents | Functional Group Change | Product from this compound |

| Reduction | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Ketone → Secondary Alcohol | 1-(5-Chloro-2-fluorophenyl)propan-2-ol (racemic) |

| Oxidation (Haloform) | Br₂ / NaOH(aq) | Methyl Ketone → Carboxylate + Bromoform | Sodium 2-(5-chloro-2-fluorophenyl)acetate + Bromoform (CHBr₃) |

Selective Oxidation Strategies

The oxidation of ketones is a key transformation for synthesizing esters and lactones. For an acyclic ketone like this compound, the Baeyer-Villiger oxidation is a prominent and well-studied method. wikipedia.orgnih.gov

This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group, effectively inserting an oxygen atom to convert the ketone into an ester. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a "Criegee intermediate" after the initial attack of a peroxyacid on the protonated carbonyl carbon. wikipedia.org The rate-determining step is the subsequent migration of one of the adjacent carbon groups to the neighboring oxygen atom. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the substituents attached to the carbonyl. The group that can better stabilize a positive charge is the one that preferentially migrates. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating candidates are the methyl group (CH₃) and the 5-chloro-2-fluorobenzyl group (CH₂-Ar). As a primary alkyl group (albeit attached to an aromatic ring), the 5-chloro-2-fluorobenzyl group has a higher migratory aptitude than the methyl group. Therefore, the expected major product of the Baeyer-Villiger oxidation would be 5-chloro-2-fluorobenzyl acetate.

Table 1: Potential Reagents for Baeyer-Villiger Oxidation

| Reagent Class | Specific Example | Description |

|---|---|---|

| Peroxyacids | meta-Chloroperoxybenzoic acid (m-CPBA) | A common, commercially available reagent for Baeyer-Villiger oxidations. nih.gov |

| Peroxides with Lewis Acids | Hydrogen Peroxide (H₂O₂) with a Lewis Acid | Offers an alternative pathway, often considered a "greener" option. nih.govorganic-chemistry.org |

| Enzymatic | Baeyer-Villiger Monooxygenases (BVMOs) | Enzymes that can catalyze the oxidation with high selectivity and under mild, environmentally friendly conditions. nih.gov |

Diastereoselective and Enantioselective Reduction Techniques

The reduction of the prochiral ketone this compound to the corresponding secondary alcohol, 1-(5-chloro-2-fluorophenyl)propan-2-ol, results in the formation of a new stereocenter. Controlling the stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Asymmetric reduction can be achieved using various catalytic methods, which provide a chiral environment to favor the formation of one enantiomer over the other. youtube.com

Catalytic Asymmetric Hydrogenation: This is a powerful technique that utilizes transition metal catalysts complexed with chiral ligands. Ruthenium-based catalysts, such as those developed by Noyori and coworkers, are highly effective for the enantioselective hydrogenation of ketones. nih.gov A catalyst system comprising a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., DPEN) can achieve high enantioselectivity. nih.gov The choice of ligand chirality determines whether the (R)- or (S)-alcohol is produced.

Biocatalytic Reduction: Enzymes, particularly keto reductases (KREDs) and alcohol dehydrogenases (ADHs), are increasingly used for the asymmetric reduction of ketones. nih.gov These biocatalysts offer exceptional enantioselectivity (>99% e.e.) and operate under mild, aqueous conditions. nih.govnih.gov Whole-cell biotransformations using organisms like Candida, Pichia, or Saccharomyces are also effective for reducing substituted ketones to their corresponding chiral alcohols. nih.gov

Table 2: Selected Methods for Enantioselective Ketone Reduction

| Method | Catalyst/Enzyme | Reducing Agent | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | (S,S)-TsDPEN-Ru Complex | H₂ | Highly selective for one enantiomer, often the (R)-alcohol. nih.gov |

| Transfer Hydrogenation | Chiral Rhodium or Iridium Complexes | Isopropanol or Formic Acid | Complementary to hydrogenation, useful for specific substrates. |

| CBS Reduction | Chiral Oxazaborolidine Catalyst | Borane (BH₃) | Effective for ketones where the two substituents have a significant size difference. youtube.com |

Influence of the 5-Chloro-2-fluorophenyl Moiety on Reaction Kinetics and Thermodynamics

The 5-chloro-2-fluorophenyl group exerts significant electronic and steric effects that modulate the reactivity of the adjacent propan-2-one chain. Understanding these influences is key to predicting the compound's behavior in chemical reactions.

Electronic Effects: Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I effect).

Chlorine (at C5): As a halogen, it is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its primary influence on the side chain is electron-withdrawing.

Fluorine (at C2): Fluorine is the most electronegative element, exhibiting a very strong -I effect. While it can donate electron density through resonance (+R effect), its inductive effect dominates, making the ring electron-poor.

The combined electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to attack by nucleophiles, such as hydride reagents used in reduction. Consequently, the rate of nucleophilic addition to the carbonyl of this compound is expected to be faster than that of an unsubstituted phenylpropan-2-one.

Steric Effects: The fluorine atom at the ortho position (C2) introduces considerable steric hindrance around the benzylic carbon and the carbonyl group. nih.gov

In Reduction Reactions: This steric bulk can influence the trajectory of the incoming nucleophile. In catalyzed reactions, it plays a crucial role in stereodifferentiation, as the catalyst must accommodate the bulky substituted ring in a specific orientation to achieve high enantioselectivity. nih.gov

In Oxidation Reactions: In the Baeyer-Villiger oxidation, steric hindrance can affect the rate of peroxyacid attack and may also influence the transition state of the migratory step, although electronic factors are generally considered more dominant in determining migratory aptitude. nih.gov

Computational Probing of Reaction Coordinate Diagrams and Energy Barriers

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. montclair.edu By modeling the reaction pathway, one can visualize the energy changes that occur as reactants are converted into products and identify the key structures involved. nih.gov

A reaction coordinate diagram plots the potential energy of a system against the progress of the reaction (the reaction coordinate). youtube.comyoutube.com Key features of this diagram include:

Transition State (TS): The energy maximum between reactants and products (or intermediates). It represents a fleeting, high-energy arrangement of atoms as bonds are broken and formed. youtube.com

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. This energy barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. youtube.comyoutube.com

Intermediates: Local energy minima that may exist between transition states in a multi-step reaction. youtube.com

Computational Modeling: Using methods like Density Functional Theory (DFT), it is possible to calculate the geometries and energies of the reactants, products, and transition states for reactions involving this compound. nih.gov

For the enantioselective reduction of this ketone, computational models can be used to map the reaction coordinates for the formation of both the (R) and (S) enantiomers. By comparing the activation energies (ΔG‡) for the two competing pathways, one can predict which enantiomer will be the major product. researchgate.net The model would show how the chiral catalyst interacts with the substrate, stabilizing one transition state over the other through a combination of steric and electronic interactions, thus explaining the origin of enantioselectivity. researchgate.net

Table 3: Components of a Reaction Coordinate Diagram

| Component | Definition | Significance |

|---|---|---|

| Reactants | The starting materials of the reaction. | Initial energy state of the system. |

| Products | The final materials formed by the reaction. | Final energy state of the system. |

| Transition State (TS) | The highest energy point along the reaction coordinate for a single step. youtube.com | A short-lived, unstable species where bonds are partially broken and formed. youtube.com |

| Activation Energy (Ea) | The energy required to reach the transition state from the reactants. youtube.com | Determines the reaction rate (kinetics). |

| Enthalpy of Reaction (ΔH) | The net energy difference between products and reactants. youtube.com | Determines if the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

By applying these computational techniques, researchers can gain a detailed understanding of the factors controlling the reactivity and selectivity of this compound, facilitating the rational design of synthetic routes to valuable target molecules.

Advanced Spectroscopic Characterization Methodologies for 1 5 Chloro 2 Fluorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1-(5-Chloro-2-fluorophenyl)propan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Methyl Protons (CH₃): A singlet is expected for the three equivalent methyl protons, typically appearing in the upfield region around δ 2.1-2.3 ppm. This is characteristic of a methyl group adjacent to a carbonyl carbon.

Methylene Protons (CH₂): The two methylene protons are adjacent to the aromatic ring and the carbonyl group, placing their signal around δ 3.8-4.0 ppm. Due to the influence of the chiral center created by the fluorine atom, these protons might exhibit complex splitting patterns.

Aromatic Protons: The trisubstituted benzene (B151609) ring will show a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm). The exact chemical shifts and coupling constants are determined by the positions of the chloro and fluoro substituents. The proton ortho to the fluorine atom is expected to show doublet of doublets splitting due to coupling with both the fluorine and the adjacent proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | 2.1 - 2.3 | Singlet (s) | N/A |

| CH₂ | 3.8 - 4.0 | Singlet (s) or Doublet (d) | J(H-F) if applicable |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) | J(H-H) and J(H-F) |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom introduces C-F coupling, which can be observed in the spectrum. researchgate.net

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 200-205 ppm.

Aliphatic Carbons: The methyl carbon (CH₃) will appear at approximately δ 29-31 ppm, while the methylene carbon (CH₂) is expected around δ 45-50 ppm.

Aromatic Carbons: The aromatic carbons will produce a series of signals between δ 115-160 ppm. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. rsc.org Other aromatic carbons will exhibit smaller, long-range couplings to fluorine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O | 200 - 205 | Singlet (s) or small triplet | |

| CH₂ | 45 - 50 | Doublet (d) | ²J(C-F) |

| CH₃ | 29 - 31 | Singlet (s) | |

| Aromatic C-F | 155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| Aromatic C-Cl | 125 - 130 | Singlet (s) or small doublet | |

| Aromatic C-H | 115 - 135 | Doublet (d) or Singlet (s) | nJ(C-F) |

| Aromatic C (quaternary) | 130 - 140 | Doublet (d) | nJ(C-F) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the chloro substituent and the propanone side chain. The position of the signal, likely a multiplet due to coupling with nearby aromatic protons, reveals the electronic push-pull effects within the aromatic ring. nih.govbiophysics.org

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra. americanelements.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl and methylene groups to their respective carbon signals. docbrown.info

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1715-1725 cm⁻¹. This is characteristic of an aliphatic ketone. The conjugation with the aromatic ring is minimal due to the insulating methylene group. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | 1715 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-F | C-F Stretch | 1250 - 1000 | Strong |

| C-Cl | C-Cl Stretch | 800 - 600 | Medium to Strong |

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: The ketone group features a strong C=O stretching vibration. This mode typically appears as an intense band in the Raman spectrum, providing a clear marker for the carbonyl functionality.

Aromatic Ring Vibrations: The substituted phenyl ring will exhibit several characteristic vibrational modes. These include the "Star of David" ring breathing mode, which is often a strong indicator in the spectra of substituted benzenes. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents (chloro and fluoro groups).

Carbon-Halogen Stretching: The C-Cl and C-F stretching vibrations are also key diagnostic peaks. The C-F stretching vibration is a good indicator for differentiating ortho-, meta-, and para-isomers in related fluoroamphetamine compounds. researchgate.net In a study on 2-chloro-5-fluoro phenol, computational and experimental methods were used to assign these vibrational modes. researchgate.net

Aliphatic C-H Vibrations: The propan-2-one moiety contains methyl (CH₃) and methylene (CH₂) groups, which give rise to symmetric and asymmetric stretching and bending vibrations.

The analysis of these modes, when compared with theoretical calculations (e.g., Density Functional Theory, DFT), allows for a comprehensive assignment of the molecule's vibrational spectrum, confirming its structural integrity.

Table 1: Predicted Raman Vibrational Modes for this compound This table is predictive and based on characteristic group frequencies from spectroscopic literature and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1570 - 1610 | Medium-Strong |

| Aromatic Ring Breathing | Phenyl Ring | ~1000 | Medium |

| C-F Stretch | Fluoro-substituent | 1210 - 1270 | Medium-Strong |

| C-Cl Stretch | Chloro-substituent | 700 - 750 | Medium |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 | Strong |

| C-H Bending | -CH₂- and -CH₃ | 1350 - 1470 | Medium |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction, yielding a wealth of structural information. nih.gov This technique is unparalleled in its ability to provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the spatial orientation of the 5-chloro-2-fluorophenyl group relative to the propan-2-one side chain. Key parameters that would be determined include:

Bond Lengths: Precise distances for C-C, C=O, C-H, C-F, and C-Cl bonds. For example, the C-Cl bond length is expected to be around 1.74 Å, as seen in similar chloro-substituted phenyl compounds. uantwerpen.be

Bond Angles: The geometry around the sp² hybridized carbonyl carbon and the sp³ hybridized carbons of the propane (B168953) chain.

For chiral molecules that crystallize in a non-centrosymmetric space group, the Flack parameter can be calculated from the diffraction data to determine the absolute configuration of the stereocenters with high confidence. nih.gov Although this compound is achiral, this capability is crucial for related chiral derivatives.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD This table presents hypothetical but plausible data for this compound, based on known structures of similar organic molecules. benthamopen.commdpi.com

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/n |

| a (Å) | Unit cell dimension | ~ 8.5 |

| b (Å) | Unit cell dimension | ~ 10.2 |

| c (Å) | Unit cell dimension | ~ 12.1 |

| β (°) | Unit cell angle | ~ 95.5 |

| Z | Molecules per unit cell | 4 |

| C=O Bond Length (Å) | Ketone carbonyl bond distance | ~ 1.22 |

| C-Cl Bond Length (Å) | Phenyl-chlorine bond distance | ~ 1.74 |

| C-F Bond Length (Å) | Phenyl-fluorine bond distance | ~ 1.36 |

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonds, C-H...π Interactions)

The way molecules of this compound pack together in a crystal is dictated by a network of non-covalent intermolecular interactions. Analysis of the crystal structure obtained from XRD reveals the nature and geometry of these forces, which are critical for understanding the solid-state properties of the material.

Potential intermolecular interactions for this compound include:

Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. It can form weak C-H···O hydrogen bonds with acidic C-H protons from the methylene or aromatic groups of neighboring molecules.

Halogen Interactions: The chlorine and fluorine atoms can participate in various weak interactions. These include halogen···halogen contacts and C-H···X (where X = F, Cl) bonds, which help direct the molecular assembly in the crystal lattice.

The collective effect of these weak interactions determines the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (molecular weight: ~186.6 g/mol ), electron ionization mass spectrometry (EI-MS) would provide a characteristic spectrum.

The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the intact molecule. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable and provides significant structural information. Key fragmentation pathways would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the carbonyl group can occur on either side.

Loss of a methyl radical (•CH₃, 15 Da) would yield a [M-15]⁺ ion, the 5-chloro-2-fluorobenzoyl cation.

Loss of the 5-chloro-2-fluorobenzyl radical (•CH₂C₆H₃ClF, 143.5 Da) would yield the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the spectra of methyl ketones.

Cleavage of the Aromatic Ring: Fragmentation can also involve the aromatic portion, such as the loss of the chlorine atom (•Cl, 35/37 Da) or a fluorine atom (•F, 19 Da) from the molecular ion or other fragments. Studies on related halogenated compounds show that loss of chlorine from the molecular ion is a significant fragmentation pathway. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 186/188 | Molecular Ion | [C₉H₈ClFO]⁺˙ | Ionization of parent molecule |

| 171/173 | [M - CH₃]⁺ | [C₈H₅ClFO]⁺ | α-cleavage, loss of methyl radical |

| 151 | [M - Cl]⁺ | [C₉H₈FO]⁺ | Loss of chlorine radical |

| 143 | [M - COCH₃]⁺ | [C₇H₅ClF]⁺ | α-cleavage, loss of acetyl radical |

| 43 | Acetyl Cation | [C₂H₃O]⁺ | α-cleavage, loss of chlorofluorobenzyl radical |

Computational and Theoretical Chemistry of 1 5 Chloro 2 Fluorophenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org It is particularly useful for optimizing molecular geometry and understanding the electronic properties of compounds like 1-(5-chloro-2-fluorophenyl)propan-2-one.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated systems, this selection is critical due to the unique electronic nature of halogens, which involves effects like halogen bonding and significant electron correlation. acs.org

Functionals that incorporate dispersion corrections are often recommended for systems with non-covalent interactions, which can be important in halogenated compounds. acs.org A comparative analysis of various functionals is crucial for reliable results. Functionals from the Minnesota series (e.g., M06-2X) and long-range corrected functionals (e.g., ωB97X-D) have shown good performance for thermochemistry and noncovalent interactions in organic molecules. acs.orgresearchgate.net The B3LYP functional, a popular hybrid functional, is also widely used for geometry optimizations and electronic property calculations of organic compounds. nih.govresearchgate.net

The choice of basis set, which is a set of mathematical functions used to describe the electronic wave function, is equally important. youtube.com Pople-style basis sets, such as 6-311++G(d,p), are frequently employed as they include diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for orbital shape distortion, which is essential for accurate descriptions of bonding. ajchem-a.combohrium.comx-mol.com For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) can be used, although they come with a higher computational cost. researchgate.netyoutube.com For halogenated compounds specifically, basis sets like DGDZVP have been shown to perform well, even outperforming some triple-zeta basis sets in certain cases. nih.gov

| Component | Recommended Options | Rationale |

|---|---|---|

| Functionals | ωB97X-D, M06-2X, B3LYP | ωB97X-D includes long-range correction and dispersion. M06-2X is good for thermochemistry and non-covalent interactions. acs.orgresearchgate.net B3LYP is a widely validated hybrid functional for general organic compounds. nih.gov |

| Basis Sets | 6-311++G(d,p), cc-pVTZ, DGDZVP | 6-311++G(d,p) provides a good balance of accuracy and cost with diffuse and polarization functions. ajchem-a.com cc-pVTZ offers higher accuracy. youtube.com DGDZVP is specifically benchmarked for halogen bonding and shows high performance. nih.gov |

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the phenyl ring to the propanone group.

A conformer analysis is performed by systematically rotating this bond and calculating the energy at each step to map out the potential energy surface (PES). This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. The optimized geometries of the stable conformers represent the most likely shapes the molecule will adopt. For this compound, the orientation of the acetyl group relative to the substituted phenyl ring will define the key conformers, with steric hindrance and electronic interactions dictating their relative stabilities.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A | ~0° | 0.00 | Most Stable |

| Conformer B | ~90° | 3.50 | Transition State |

| Conformer C | ~180° | 1.20 | Local Minimum |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicates high kinetic stability and moderate reactivity. nih.gov |

While FMO analysis provides a general view of reactivity, Fukui functions offer a more detailed, atom-specific perspective. Derived from DFT, Fukui functions quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the precise identification of the most reactive centers for nucleophilic and electrophilic attacks.

f+(r) predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely electrophilic center.

f-(r) predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely nucleophilic center.

For this compound, the Fukui functions would likely confirm that the carbonyl carbon is the primary site for nucleophilic attack (highest f+), while the carbonyl oxygen and certain carbons on the aromatic ring would be favored for electrophilic attack (high f-).

| Atom | f+ (Electrophilic Site) | f- (Nucleophilic Site) |

|---|---|---|

| Carbonyl Carbon (C=O) | 0.185 | 0.030 |

| Carbonyl Oxygen (C=O) | 0.055 | 0.150 |

| Chlorine (Cl) | 0.040 | 0.095 |

| Fluorine (F) | 0.035 | 0.110 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites